molecular formula C29H36N6O6S2 B2683380 ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 393850-08-3

ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2683380
CAS No.: 393850-08-3
M. Wt: 628.76
InChI Key: MMFPPKBUNGRBCJ-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a variety of functional groups, including a triazole ring, a nitrophenyl group, and a cycloheptathiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Nitrophenyl Group:

    Construction of the Cycloheptathiophene Core: This can be achieved through a series of cyclization reactions starting from thiophene derivatives.

    Final Coupling: The final step involves coupling the triazole and cycloheptathiophene intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized at the sulfur atom or the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its structural features suggest potential as an antimicrobial or anticancer agent.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their function or altering their activity. The triazole ring and nitrophenyl group are likely involved in these interactions, potentially through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{2-[(4-butyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate: This compound is unique due to its combination of functional groups and structural complexity.

    Other Triazole Derivatives: Compounds like 1,2,4-triazole-3-thione derivatives share some structural similarities but differ in their specific functional groups and applications.

    Cycloheptathiophene Derivatives: These compounds have a similar core structure but may lack the triazole or nitrophenyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of a triazole ring, nitrophenyl group, and cycloheptathiophene core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[2-[[4-butyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O6S2/c1-4-6-14-34-23(16-30-26(37)19-13-12-18(3)21(15-19)35(39)40)32-33-29(34)42-17-24(36)31-27-25(28(38)41-5-2)20-10-8-7-9-11-22(20)43-27/h12-13,15H,4-11,14,16-17H2,1-3H3,(H,30,37)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFPPKBUNGRBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OCC)CNC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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